5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid
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Overview
Description
5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with thiourea in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothieno[3,2-B]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
4-Chloro-thieno[2,3-c]pyridine-2-carboxylic acid methyl ester: A derivative with a methyl ester group, used in different chemical and biological studies
Uniqueness
5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H4ClNO2S |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
5-chlorothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-2-4-1-5(8(11)12)13-6(4)3-10-7/h1-3H,(H,11,12) |
InChI Key |
BERGGLSJQWBWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=CN=C1Cl)C(=O)O |
Origin of Product |
United States |
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